molecular formula C62H74N14O10S B1591699 Substance P (4-11), pro(4)-trp(7,9,10)- CAS No. 86917-57-9

Substance P (4-11), pro(4)-trp(7,9,10)-

Cat. No.: B1591699
CAS No.: 86917-57-9
M. Wt: 1207.4 g/mol
InChI Key: SFUBGXWEUDKBIR-XWYQIVALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance P (4-11), pro(4)-trp(7,9,10)- is a peptide fragment derived from the larger neuropeptide, Substance P. This compound is known for its role in the modulation of pain and inflammatory responses in the body. It is a part of the tachykinin family of neuropeptides, which are involved in various physiological processes, including neurotransmission, vasodilation, and smooth muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (4-11), pro(4)-trp(7,9,10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like Substance P (4-11), pro(4)-trp(7,9,10)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as HPLC and characterized by mass spectrometry and NMR.

Chemical Reactions Analysis

Types of Reactions

Substance P (4-11), pro(4)-trp(7,9,10)- can undergo various chemical reactions, including:

    Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents for amino acid coupling and deprotection.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Substance P (4-11), pro(4)-trp(7,9,10)- has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling, particularly in pain and inflammation pathways.

    Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Substance P (4-11), pro(4)-trp(7,9,10)- exerts its effects primarily through binding to the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular events, including the activation of phospholipase C, increased intracellular calcium levels, and the release of other neurotransmitters and inflammatory mediators. These pathways contribute to the modulation of pain and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Substance P: The full-length neuropeptide from which Substance P (4-11), pro(4)-trp(7,9,10)- is derived.

    Neurokinin A: Another member of the tachykinin family with similar physiological roles.

    Neurokinin B: Shares structural similarities and functions with Substance P and Neurokinin A.

Uniqueness

Substance P (4-11), pro(4)-trp(7,9,10)- is unique due to its specific sequence and modifications, which confer distinct binding properties and biological activities. Its truncated form allows for targeted studies on specific receptor interactions and signaling pathways, making it a valuable tool in research.

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)/t45-,46+,47-,48-,49-,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBGXWEUDKBIR-XWYQIVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]8CCCN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H74N14O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235969
Record name Substance P (4-11), pro(4)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86917-57-9
Record name Substance P (4-11), pro(4)-trp(7,9,10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (4-11), pro(4)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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